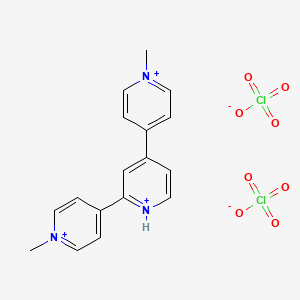
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate is a quaternary pyridinium salt. This compound is part of a broader class of substances known as viologens, which are characterized by their multiple quaternarized pyridyl rings. Viologens are known for their versatile applications in various fields, including chemistry, biology, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate typically involves the quaternization of pyridine derivatives. A common method includes the reaction of 4,4’-bipyridine with methyl iodide in an anhydrous solvent such as dichloromethane under an inert atmosphere . The reaction is usually carried out in a flame-dried Schlenk tube to prevent moisture from affecting the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are often characterized by distinct colors.
Reduction: It can be reduced to form neutral species, which can further participate in electron transfer reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to introduce various functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields radical cations, while reduction results in neutral species.
科学的研究の応用
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active material in electrochemical devices and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of conductive polymers and as a component in electrochromic devices
作用機序
The mechanism of action of 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate involves its ability to undergo reversible redox reactions. The compound can exist in multiple oxidation states, which allows it to participate in electron transfer processes. These redox properties are crucial for its applications in electrochemical devices and as a catalyst.
類似化合物との比較
Similar Compounds
1,1’-(methylene)bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2SS)nickel (II): This compound also features quaternarized pyridyl rings and is used in similar applications.
1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2SS) platinum (II): Another related compound with applications in material science and electrochemistry.
Uniqueness
What sets 2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate apart is its unique structure, which allows for extended conjugation between the pyridinium rings. This extended conjugation enhances its redox properties and makes it particularly useful in applications requiring stable and reversible redox states.
特性
CAS番号 |
113919-74-7 |
|---|---|
分子式 |
C17H18Cl2N3O8+ |
分子量 |
463.2 g/mol |
IUPAC名 |
2,4-bis(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C17H17N3.2ClHO4/c1-19-9-4-14(5-10-19)16-3-8-18-17(13-16)15-6-11-20(2)12-7-15;2*2-1(3,4)5/h3-13H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-1 |
InChIキー |
AXOJNYFAXANIJV-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=[NH+]C=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
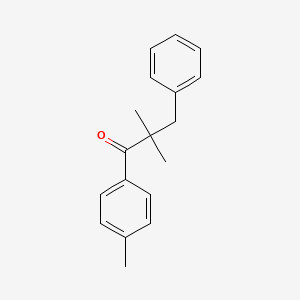
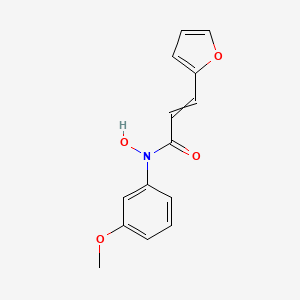
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
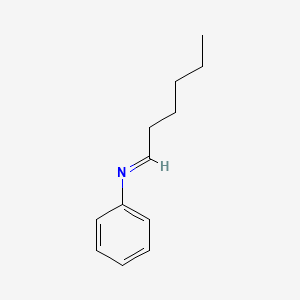
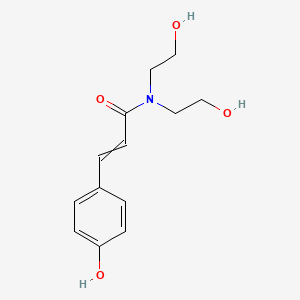
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
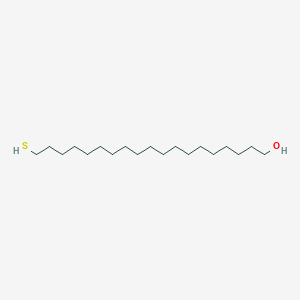

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
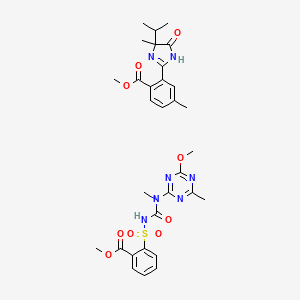
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
